1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a triazole ring, and a sulfonyl group attached to a fluorinated methoxyphenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the pyrrolidine ring could potentially influence the compound’s absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range . The interaction between 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses by inhibiting the activity of COX-2 . Additionally, 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole affects cellular metabolism by altering the production of prostaglandins, which are key mediators of inflammation.
Molecular Mechanism
The molecular mechanism of action of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, leading to sustained anti-inflammatory activity.
Dosage Effects in Animal Models
The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form various metabolites . These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in tissues where COX-2 is highly expressed . This selective distribution enhances the compound’s therapeutic efficacy by targeting inflamed tissues.
Subcellular Localization
The subcellular localization of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is crucial for the compound’s activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the pyrrolidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Methoxyphenyl Moiety: This step involves the coupling of the fluorinated methoxyphenyl group to the pyrrolidine ring, typically through nucleophilic substitution reactions.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 1-(1-((3-fluoro-4-hydroxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1H-1,2,3-triazole
Uniqueness
1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorinated methoxyphenyl moiety enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTUVOWFUBSOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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